Garenoxacin Garenoxacin Garenoxacin is a quinolinemonocarboxylic acid that is 1,4-dihydroquinoline-3-carboxylic acid that is substituted by a cyclopropyl group at position 1, an oxo group at position 4, a (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl group at position 7, and a difluoromethoxy group at position 8. It has a role as an antibacterial drug and a non-steroidal anti-inflammatory drug. It is a quinolone antibiotic, a quinolinemonocarboxylic acid, an organofluorine compound, a member of cyclopropanes, an aromatic ether and a member of isoindoles.
Garenoxacin, a quinolone antibiotic, is being investigated for the treatment of gram-positive and gram-negative bacterial infections.
Brand Name: Vulcanchem
CAS No.: 194804-75-6
VCID: VC0528713
InChI: InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1
SMILES: CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F
Molecular Formula: C23H20F2N2O4
Molecular Weight: 426.4 g/mol

Garenoxacin

CAS No.: 194804-75-6

Inhibitors

VCID: VC0528713

Molecular Formula: C23H20F2N2O4

Molecular Weight: 426.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Garenoxacin - 194804-75-6

CAS No. 194804-75-6
Product Name Garenoxacin
Molecular Formula C23H20F2N2O4
Molecular Weight 426.4 g/mol
IUPAC Name 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1
Standard InChIKey NJDRXTDGYFKORP-LLVKDONJSA-N
Isomeric SMILES C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F
SMILES CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F
Canonical SMILES CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F
Appearance Solid powder
Description Garenoxacin is a quinolinemonocarboxylic acid that is 1,4-dihydroquinoline-3-carboxylic acid that is substituted by a cyclopropyl group at position 1, an oxo group at position 4, a (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl group at position 7, and a difluoromethoxy group at position 8. It has a role as an antibacterial drug and a non-steroidal anti-inflammatory drug. It is a quinolone antibiotic, a quinolinemonocarboxylic acid, an organofluorine compound, a member of cyclopropanes, an aromatic ether and a member of isoindoles.
Garenoxacin, a quinolone antibiotic, is being investigated for the treatment of gram-positive and gram-negative bacterial infections.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 223652-82-2 (mesylate salt)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms BMS284756; BMS 284756; BMS-284756; Garenoxacin. tradename Geninax.
Reference 1: Yamagishi Y, Hagihara M, Hamada Y, Kimura Y, Imai H, Mikamo H. Pharmacokinetic study of garenoxacin in severe renal failure patients. Jpn J Antibiot. 2015 Jun;68(3):141-50. PubMed PMID: 26349115.
2: Hajare A, Gupta A, Patil S, Krishnaprasad K, Bhargava A. A prescription event monitoring study on the utility of garenoxacin, a newer fluoroquinolone in India. Int J Appl Basic Med Res. 2015 May-Aug;5(2):87-91. doi: 10.4103/2229-516X.157151. PubMed PMID: 26097813; PubMed Central PMCID: PMC4456900.
3: Tagawa M, Ochiai S, Nakamura Y, Sato A, Chinushi M. Secondly ECG recordings in the emergency room revealed Garenoxacin-induced abnormal QT interval prolongation in a patient with multiple syncopal attacks. Heart Vessels. 2015 May 29. [Epub ahead of print] PubMed PMID: 26022375.
4: Uni M, Yoshimi A, Yamazaki S, Taoka K, Shinohara A, Nannya Y, Nakamura F, Kurokawa M. Comparison of garenoxacin with levofloxacin as antimicrobial prophylaxis in acute myeloid leukemia. Jpn J Clin Oncol. 2015 Aug;45(8):745-8. doi: 10.1093/jjco/hyv071. Epub 2015 May 19. PubMed PMID: 25989991.
5: Vora A. Garenoxacin. J Assoc Physicians India. 2014 Jan;62(1):34-5. PubMed PMID: 25327090.
6: Hata A, Katakami N, Masuda Y, Takashima K, Takeshita J, Tanaka K, Kaji R, Fujita S, Ose T, Kitajima N. [Comparison of garenoxacin and levofloxacin for the prophylaxis of febrile neutropenia]. Gan To Kagaku Ryoho. 2014 Sep;41(9):1119-23. Japanese. PubMed PMID: 25248895.
7: Pukar MM, Hajare AL, Krishnaprasad K, Bhargava AI. Garenoxacin in Skin and Skin Structure Infections Sustained due to Road Traffic Accident. J Clin Diagn Res. 2014 Jun;8(6):HD01-3. doi: 10.7860/JCDR/2014/9066.4458. Epub 2014 Jun 20. PubMed PMID: 25121004; PubMed Central PMCID: PMC4129297.
8: Izumikawa K, Watanabe A, Miyashita N, Ishida T, Hosono H, Kushimoto S, Kohno S. Efficacy and safety of garenoxacin tablets on bacterial pneumonia: postmarketing surveillance in Japan. J Infect Chemother. 2014 Sep;20(9):549-57. doi: 10.1016/j.jiac.2014.05.003. Epub 2014 Jun 13. PubMed PMID: 24934887.
9: Izumikawa K, Watanabe A, Miyashita N, Ishida T, Hosono H, Kushimoto S, Kohno S. Efficacy and safety of garenoxacin tablets on clinically diagnosed atypical pneumonia: postmarketing surveillance in Japan. J Infect Chemother. 2014 Sep;20(9):541-8. doi: 10.1016/j.jiac.2014.05.002. Epub 2014 Jun 13. PubMed PMID: 24934886.
10: Fukuda Y, Furuya Y, Nozaki Y, Takahata M, Nomura N, Mitsuyama J. Therapeutic effects of garenoxacin in murine experimental secondary pneumonia by Streptococcus pneumoniae after influenza virus infection. Diagn Microbiol Infect Dis. 2014 Feb;78(2):168-71. doi: 10.1016/j.diagmicrobio.2013.11.003. Epub 2013 Nov 14. PubMed PMID: 24321356.
11: Kohno S, Yanagihara K, Yamamoto Y, Tokimatsu I, Hiramatsu K, Higa F, Tateyama M, Fujita J, Kadota J. Early switch therapy from intravenous sulbactam/ampicillin to oral garenoxacin in patients with community-acquired pneumonia: a multicenter, randomized study in Japan. J Infect Chemother. 2013 Dec;19(6):1035-41. doi: 10.1007/s10156-013-0618-5. Epub 2013 May 22. PubMed PMID: 23695232.
12: Miyake M, Oiso N, Yoshinaga E, Kawada A. Fixed drug eruption due to garenoxacin mesilate hydrate. Eur J Dermatol. 2013 Jan-Feb;23(1):111-2. doi: 10.1684/ejd.2012.1892. PubMed PMID: 23400227.
13: Schaumann R, Janssen E, Funke M, Stîngu CS, Genzel GH, Janssen M, Rodloff AC. In vitro activities of levofloxacin, gatifloxacin, moxifloxacin and garenoxacin against Bacteroides fragilis strains evaluated by kill kinetics. J Med Microbiol. 2013 Apr;62(Pt 4):576-81. doi: 10.1099/jmm.0.053280-0. Epub 2013 Jan 14. PubMed PMID: 23319309.
14: Takahata M, Sugiura Y, Shinmura Y, Fukuda Y, Nomura N. Bactericidal activity of garenoxacin against in vitro biofilm formed by nontypeable Haemophilus influenzae. J Infect Chemother. 2013 Jun;19(3):441-6. doi: 10.1007/s10156-012-0502-8. Epub 2012 Oct 23. PubMed PMID: 23089895.
15: Fukushima K, Nakatsubo M, Noda M, Uenami T, Hayama Y, Tsuruta N, Oniki S, Saito Y, Niju T, Ikeda T. Anaphylaxis due to intravenous levofloxacin with tolerance to garenoxacin. Intern Med. 2012;51(13):1769-72. Epub 2012 Jul 1. PubMed PMID: 22790143.
16: Nakatani M, Mizunaga S, Takahata M, Nomura N. Inhibitory activity of garenoxacin against DNA gyrase of Mycoplasma pneumoniae. J Antimicrob Chemother. 2012 Aug;67(8):1850-2. doi: 10.1093/jac/dks140. Epub 2012 Apr 24. PubMed PMID: 22532464.
17: Futakuchi N, Nakatani M, Takahata M, Mitsuyama J. In vitro antichlamydial activity of garenoxacin against Chlamydia trachomatis. J Infect Chemother. 2012 Aug;18(4):428-35. doi: 10.1007/s10156-011-0345-8. Epub 2011 Nov 25. PubMed PMID: 22113367.
18: Fukuda Y, Takahata M, Sugiura Y, Shinmura Y, Nomura N. In vitro pharmacodynamic evaluation of garenoxacin against quinolone-resistant Streptococcus pneumoniae. Int J Antimicrob Agents. 2012 Feb;39(2):163-7. doi: 10.1016/j.ijantimicag.2011.09.021. Epub 2011 Nov 15. PubMed PMID: 22088660.
19: Ito M, Maruyama Y, Murono S, Wakisaka N, Kondo S, Hatano M, Nakanishi S, Miwa T, Yoshizaki T. Efficacy and safety of garenoxacin in the treatment of upper respiratory tract infections. Auris Nasus Larynx. 2012 Oct;39(5):512-8. doi: 10.1016/j.anl.2011.09.004. Epub 2011 Nov 9. PubMed PMID: 22078851.
20: Tanigawara Y, Nozawa K, Tsuda H. Optimal dose finding of garenoxacin based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation. Eur J Clin Pharmacol. 2012 Jan;68(1):39-53. doi: 10.1007/s00228-011-1095-3. Epub 2011 Jul 28. PubMed PMID: 21796376; PubMed Central PMCID: PMC3249185.
PubChem Compound 124093
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator